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Compound of Interest

Compound Name:
3,5-Dimethylbenzofuran-2-

carboxylate

Cat. No.: B095550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of several

benzofuran-2-carboxylate derivatives. Due to the limited availability of experimental data for

3,5-dimethylbenzofuran-2-carboxylate, this document focuses on a comparative analysis of

readily available and structurally related analogs: Methyl benzofuran-2-carboxylate, Ethyl 3-

methylbenzofuran-2-carboxylate, and Methyl 5-methylbenzofuran-2-carboxylate. The provided

data is essential for the identification, characterization, and quality control of these compounds

in research and development settings.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry) for the selected benzofuran-2-carboxylate derivatives.

¹H Nuclear Magnetic Resonance (NMR) Data
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Compound Solvent
Chemical Shift (δ) in ppm
(Integration, Multiplicity, J
in Hz, Assignment)

Methyl benzofuran-2-

carboxylate
CDCl₃

7.72 (d, J=7.8 Hz, 1H, H-4),

7.62 (d, J=8.4 Hz, 1H, H-7),

7.50 (s, 1H, H-3), 7.45 (t, J=7.8

Hz, 1H, H-6), 7.30 (t, J=7.5 Hz,

1H, H-5), 3.97 (s, 3H, -OCH₃)

Ethyl 3-methylbenzofuran-2-

carboxylate
CDCl₃

7.65 (d, J=7.8 Hz, 1H, H-4),

7.49 (d, J=8.3 Hz, 1H, H-7),

7.38 (t, J=7.8 Hz, 1H, H-6),

7.25 (t, J=7.5 Hz, 1H, H-5),

4.43 (q, J=7.1 Hz, 2H, -

OCH₂CH₃), 2.62 (s, 3H, -CH₃),

1.44 (t, J=7.1 Hz, 3H, -

OCH₂CH₃)

Methyl 5-methylbenzofuran-2-

carboxylate
CDCl₃

7.52 (s, 1H, H-4), 7.45 (d,

J=8.4 Hz, 1H, H-7), 7.41 (s,

1H, H-3), 7.23 (d, J=8.4 Hz,

1H, H-6), 3.96 (s, 3H, -OCH₃),

2.47 (s, 3H, -CH₃)

¹³C Nuclear Magnetic Resonance (NMR) Data
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Compound Solvent Chemical Shift (δ) in ppm

Methyl benzofuran-2-

carboxylate
CDCl₃

160.0 (C=O), 155.6 (C-7a),

146.9 (C-2), 128.0 (C-3a),

127.2 (C-6), 124.0 (C-5), 122.9

(C-4), 112.4 (C-7), 112.1 (C-3),

52.3 (-OCH₃)

Ethyl 3-methylbenzofuran-2-

carboxylate
CDCl₃

162.9 (C=O), 154.2 (C-7a),

145.1 (C-2), 129.5 (C-3a),

124.9 (C-6), 123.5 (C-5), 120.9

(C-4), 111.3 (C-7), 110.2 (C-3),

61.2 (-OCH₂CH₃), 14.4 (-

OCH₂CH₃), 9.6 (-CH₃)

Methyl 5-methylbenzofuran-2-

carboxylate
CDCl₃

160.2 (C=O), 154.2 (C-7a),

147.2 (C-2), 133.4 (C-5), 129.5

(C-3a), 128.7 (C-6), 121.0 (C-

4), 112.0 (C-7), 111.9 (C-3),

52.2 (-OCH₃), 21.4 (-CH₃)

Infrared (IR) Spectroscopy Data
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Compound Sample Prep
Characteristic Absorption
Bands (cm⁻¹)

Methyl benzofuran-2-

carboxylate
KBr Pellet

~3100 (Ar C-H str.), ~2950

(Aliph. C-H str.), ~1720 (C=O

str., ester), ~1600, 1450 (C=C

str., aromatic), ~1250 (C-O str.,

ester)

Ethyl 3-methylbenzofuran-2-

carboxylate
KBr Pellet

~3100 (Ar C-H str.), ~2980

(Aliph. C-H str.), ~1715 (C=O

str., ester), ~1610, 1460 (C=C

str., aromatic), ~1260 (C-O str.,

ester)

Methyl 5-methylbenzofuran-2-

carboxylate
KBr Pellet

~3100 (Ar C-H str.), ~2960

(Aliph. C-H str.), ~1725 (C=O

str., ester), ~1620, 1470 (C=C

str., aromatic), ~1240 (C-O str.,

ester)

Mass Spectrometry (MS) Data
Compound Ionization Mode Molecular Ion (m/z)

Key Fragment Ions
(m/z)

Methyl benzofuran-2-

carboxylate

Electron Ionization

(EI)
176 [M]⁺

145 [M-OCH₃]⁺, 117

[M-COOCH₃]⁺, 89

Ethyl 3-

methylbenzofuran-2-

carboxylate

Electron Ionization

(EI)
204 [M]⁺

175 [M-C₂H₅]⁺, 159

[M-OC₂H₅]⁺, 131 [M-

COOC₂H₅]⁺

Methyl 5-

methylbenzofuran-2-

carboxylate

Electron Ionization

(EI)
190 [M]⁺

159 [M-OCH₃]⁺, 131

[M-COOCH₃]⁺, 103

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The data presented in this guide are typically acquired using standard spectroscopic

techniques as outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The solution

should be homogeneous and free of any particulate matter.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz or higher. A standard pulse sequence is used to acquire the free

induction decay (FID), which is then Fourier transformed to obtain the spectrum. Key

parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5

seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 64 scans are averaged to

achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument,

operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer). A

proton-decoupled pulse sequence is typically employed to simplify the spectrum and

enhance the signal. Due to the low natural abundance of the ¹³C isotope, a larger number of

scans (several hundred to thousands) and a longer relaxation delay (2-10 seconds) are

generally required.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount (1-2 mg) is finely ground with

anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by

dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g.,

NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample compartment (or a pure KBr

pellet) is first collected. The sample is then placed in the instrument's beam path, and the

sample spectrum is recorded. The final spectrum, typically in the range of 4000-400 cm⁻¹, is

presented as percent transmittance versus wavenumber.
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Mass Spectrometry (MS)
Sample Introduction: For volatile and thermally stable compounds, a direct insertion probe

(DIP) or gas chromatography (GC) is used to introduce the sample into the ion source of the

mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for the analysis of small organic

molecules. In the EI source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), leading to the formation of a molecular ion and various

fragment ions.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on

their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer). The detector records the abundance of each ion, and the data is presented as a

mass spectrum, which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic analysis and

characterization of a small organic molecule like a benzofuran-2-carboxylate derivative.
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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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